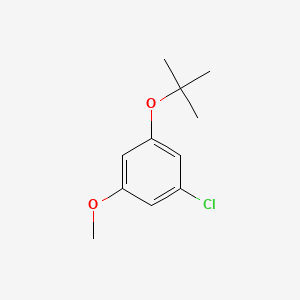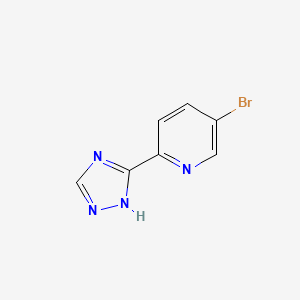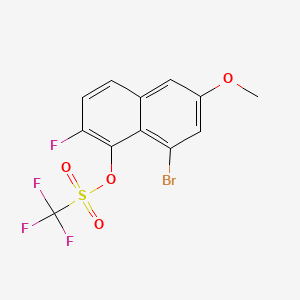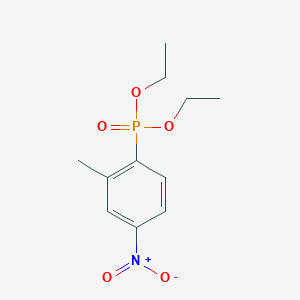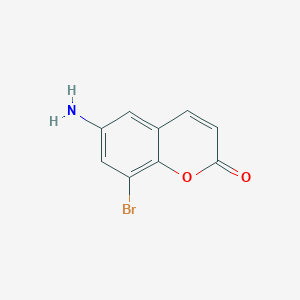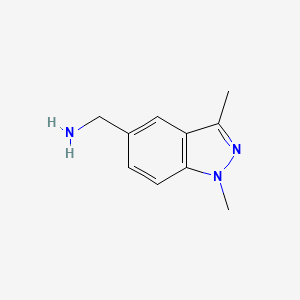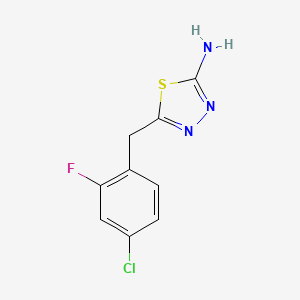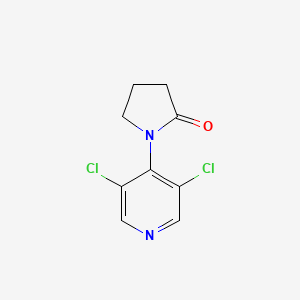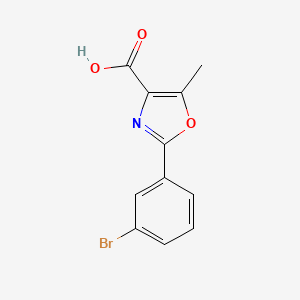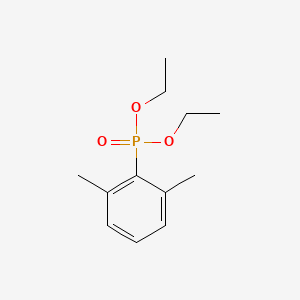
Diethyl (4-amino-2-methoxyphenyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (4-amino-2-methoxyphenyl)phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and phosphonate groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (4-amino-2-methoxyphenyl)phosphonate can be synthesized through several methods, including the Kabachnik-Fields reaction, the Pudovik reaction, and the Abramov reaction. One common method involves the reaction of diethyl phosphite with 4-amino-2-methoxybenzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave irradiation, or ultrasound to accelerate the reaction and improve efficiency . The product is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Diethyl (4-amino-2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phosphine derivatives, and various substituted phenylphosphonates, depending on the specific reaction conditions and reagents used .
科学研究应用
Diethyl (4-amino-2-methoxyphenyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Agriculture: It serves as a precursor for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of flame retardants and corrosion inhibitors.
作用机制
The mechanism of action of diethyl (4-amino-2-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phosphonate group can chelate metal ions, thereby inhibiting enzyme activity or altering receptor function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
相似化合物的比较
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-nitrophenyl)phosphonate
Uniqueness
Diethyl (4-amino-2-methoxyphenyl)phosphonate is unique due to the presence of both amino and methoxy groups, which provide distinct reactivity and biological activity compared to other similar compounds. The amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a versatile intermediate in various synthetic pathways .
属性
分子式 |
C11H18NO4P |
|---|---|
分子量 |
259.24 g/mol |
IUPAC 名称 |
4-diethoxyphosphoryl-3-methoxyaniline |
InChI |
InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5,12H2,1-3H3 |
InChI 键 |
OQBMMKDRAHJJRK-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=C(C=C(C=C1)N)OC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


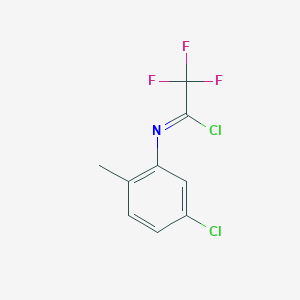
![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
